molecular formula C20H12Cl2O4 B11162124 3-[(2,6-dichlorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one

3-[(2,6-dichlorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one

Cat. No.: B11162124
M. Wt: 387.2 g/mol
InChI Key: PFYGYUKUDMFNBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2,6-Dichlorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one is a chemical compound known for its unique structure and properties. It belongs to the class of xanthene derivatives, which are widely studied for their diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,6-dichlorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one typically involves the reaction of 2,6-dichlorobenzyl alcohol with a suitable xanthene derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like dimethyl sulfoxide. The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

3-[(2,6-Dichlorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives with altered properties.

    Substitution: The chlorine atoms in the benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while substitution with an amine could result in an amine-functionalized xanthene.

Scientific Research Applications

3-[(2,6-Dichlorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one has several applications in scientific research:

    Chemistry: It is used as a precursor for synthesizing other complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[(2,6-dichlorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2,6-Dichlorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one is unique due to its specific structural features, such as the presence of both a xanthene core and a dichlorobenzyl group. These features confer distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C20H12Cl2O4

Molecular Weight

387.2 g/mol

IUPAC Name

3-[(2,6-dichlorophenyl)methoxy]-1-hydroxyxanthen-9-one

InChI

InChI=1S/C20H12Cl2O4/c21-14-5-3-6-15(22)13(14)10-25-11-8-16(23)19-18(9-11)26-17-7-2-1-4-12(17)20(19)24/h1-9,23H,10H2

InChI Key

PFYGYUKUDMFNBC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C=C(C=C3O2)OCC4=C(C=CC=C4Cl)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.